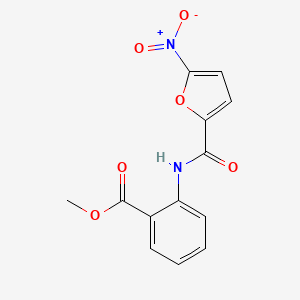

METHYL 2-(5-NITROFURAN-2-AMIDO)BENZOATE

Description

Properties

IUPAC Name |

methyl 2-[(5-nitrofuran-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6/c1-20-13(17)8-4-2-3-5-9(8)14-12(16)10-6-7-11(21-10)15(18)19/h2-7H,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZSSHAYTLBRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-nitrofuran-2-amido)benzoate typically involves the nitration of furan derivatives followed by esterification and amidation reactions. One common method includes the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde, which is then subjected to further reactions to introduce the benzoate and amido groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-nitrofuran-2-amido)benzoate undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted nitrofuran derivatives.

Scientific Research Applications

Methyl 2-(5-nitrofuran-2-amido)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer activities.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-(5-nitrofuran-2-amido)benzoate involves its conversion by bacterial nitroreductases to electrophilic intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, leading to the antimicrobial effects . The compound targets multiple pathways, making it effective against a broad range of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound can be compared to derivatives sharing its benzoate ester backbone, amide linkage, or nitro-substituted heterocycles. Below is a comparative analysis based on available data:

Detailed Comparisons

a. Bioactivity and Functional Groups

- Nitroheterocyclic Derivatives: The 5-nitro group on the furan ring in the target compound is critical for redox-mediated bioactivity, analogous to 2-(5-Nitro-furan-2-yl)-1H-benzimidazole. Nitrofurans are known to disrupt microbial DNA via nitroreductase activation, suggesting similar mechanisms for the target compound.

- Quinoline-Based Analogues (C1–C7): Compounds like C1 () feature a quinoline core linked to a benzoate ester via piperazine.

- Benzofuran/Acetate Derivatives : Methyl 2-(5-hydroxybenzofuran-2-yl)acetate () lacks the nitro group but shares a furan-related scaffold. Its hydroxy group may confer antioxidant properties, diverging from the nitro group’s electrophilic reactivity.

b. Solubility and Stability

Q & A

Basic Research Questions

What synthetic methodologies are commonly employed for the preparation of Methyl 2-(5-nitrofuran-2-amido)benzoate?

Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of 5-nitrofuran-2-carboxylic acid derivatives with 2-aminobenzoate esters. Key steps include:

- Amide Bond Formation : Use of coupling agents like EDCl/HOBt or DCC in anhydrous solvents (e.g., DCM or DMF) under nitrogen .

- Esterification : Methylation of the carboxylic acid precursor via Fischer esterification (H₂SO₄/MeOH) or using methyl halides in the presence of a base .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

What spectroscopic techniques are critical for characterizing Methyl 2-(5-nitrofuran-2-amido)benzoate?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, amide I band at ~1650 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms structural integrity:

- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl ester (δ ~3.9 ppm), nitrofuran protons (δ 6.5–7.0 ppm).

- ¹³C NMR : Carbonyl signals (ester C=O at ~168 ppm, amide C=O at ~165 ppm) .

- UV-Vis Spectroscopy : Detects π→π* transitions in the nitrofuran moiety (λₘₐₐ ~320 nm) .

Advanced Confirmation : X-ray crystallography (e.g., CCDC data) resolves stereochemical ambiguities .

How is the compound screened for preliminary biological activity?

Answer:

- Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting enzymes like β-lactamase or topoisomerase II .

Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent blanks .

Advanced Research Questions

How can researchers address contradictory bioactivity data across studies?

Answer:

Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., fixed inoculum size, pH 7.2) .

- Purity Reassessment : Use HPLC-MS to rule out degradation products or isomers .

- Dose-Response Repetition : Perform triplicate experiments with statistical validation (e.g., ANOVA, p < 0.05) .

Example : A study reporting inconsistent IC₅₀ values might trace discrepancies to differences in cell passage numbers or serum concentrations .

What strategies optimize the synthetic yield of Methyl 2-(5-nitrofuran-2-amido)benzoate?

Answer:

- Catalyst Screening : Compare coupling agents (e.g., HATU vs. EDCl) to improve amidation efficiency .

- Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) for solubility and reaction kinetics.

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs reflux) .

Data Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDCl/HOBt, DCM | 65 | 92 |

| HATU, DMF | 82 | 97 |

| Microwave, 80°C | 88 | 98 |

How do structural modifications influence the compound’s bioactivity?

Answer:

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance antimicrobial potency .

- Scaffold Hybridization : Fuse with benzoxazole (as in N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl] derivatives) to improve metabolic stability .

SAR Table :

| Derivative | MIC (μg/mL) S. aureus | IC₅₀ (μM) HeLa |

|---|---|---|

| Parent Compound | 16 | 45 |

| 4-Cl-Benzamide Analog | 8 | 32 |

| Benzoxazole Hybrid | 4 | 28 |

What environmental fate studies are relevant for this compound?

Answer:

- Degradation Pathways : Investigate hydrolysis (pH 7–9 buffer) and photolysis (UV light, λ = 254 nm) to assess persistence .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays .

- Partition Coefficients : Measure logP (e.g., shake-flask method) to predict bioaccumulation potential .

How can crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.